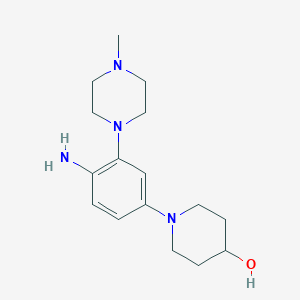
1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
New amides of the N-methylpiperazine series were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-yl)aniline with 4-chlorobenzoyl chloride . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Physical And Chemical Properties Analysis
The molecular weight of this compound is 115.1768 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Drug Design and Receptor Affinity
Compounds containing derivatives of piperidin-4-ol, such as 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol, have been studied for their binding affinity to human histamine H3 receptors (hH3Rs) and H4 receptors (hH4Rs). These compounds are of interest in drug design, particularly for their affinity and selectivity towards hH3Rs. For instance, a study demonstrated that integrating hH3R pharmacophores in hH4R-affine structural scaffolds resulted in compounds with high hH3R affinity and promising drug-likeness properties (Sadek et al., 2014).
PET Imaging and Neuroinflammation
A compound closely related to 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol, [11C]CPPC, has been used as a PET radiotracer specific for CSF1R, a microglia-specific marker. This tracer aids in the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Synthesis and Fluorescent Properties
The synthesis of compounds involving piperidin-4-ol derivatives, such as 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol, has been explored for their potential in producing fluorescent compounds. These derivatives exhibit marked fluorescent abilities, which can be harnessed for various applications in biochemistry and materials science (Odin et al., 2022).
Antimicrobial Activity
The antimicrobial activity of novel piperidine-4-one derivatives has been investigated, showcasing their potential in combating gram-positive and gram-negative bacterial strains. This research underscores the utility of these compounds in developing new antimicrobials (Ezhilarasi & Gopalakrishnan, 2022).
作用機序
特性
IUPAC Name |
1-[4-amino-3-(4-methylpiperazin-1-yl)phenyl]piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-18-8-10-20(11-9-18)16-12-13(2-3-15(16)17)19-6-4-14(21)5-7-19/h2-3,12,14,21H,4-11,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKOPMWSNPAHSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCC(CC3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


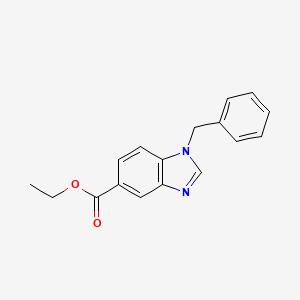
![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)
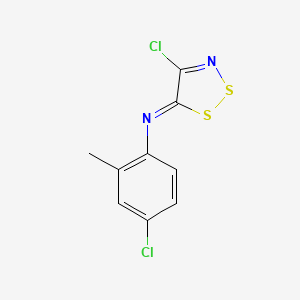
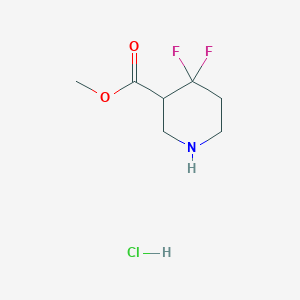

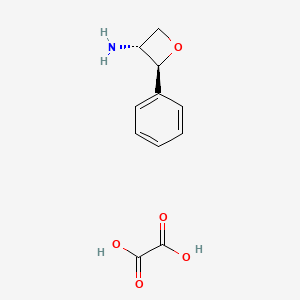
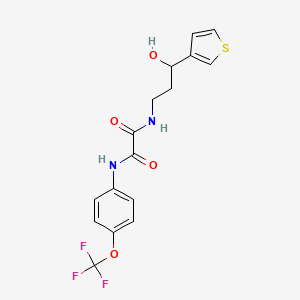
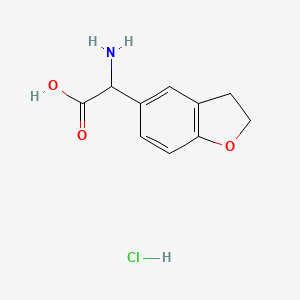
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2404352.png)

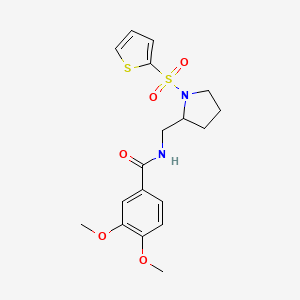
![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide](/img/structure/B2404357.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2404358.png)